molecular formula C15H21NO4S B2504989 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE CAS No. 1448051-29-3

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE

Cat. No.: B2504989
CAS No.: 1448051-29-3
M. Wt: 311.4
InChI Key: KHTWVYOZQVSUJB-UHFFFAOYSA-N
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Description

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a pyrrolidine ring and a methoxyphenyl group attached to a propanone backbone.

Scientific Research Applications

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy group, yielding the corresponding phenol.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE can be compared with other similar compounds, such as:

    1-(3-METHOXY-4-METHYLPHENYL)PROPAN-1-ONE: This compound has a similar structure but lacks the methanesulfonyl group, resulting in different chemical and biological properties.

    1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-HYDROXYPHENYL)PROPAN-1-ONE:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-20-13-6-3-12(4-7-13)5-8-15(17)16-10-9-14(11-16)21(2,18)19/h3-4,6-7,14H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTWVYOZQVSUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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